4-(Cyclohexanecarboxamido)benzoic acid

Description

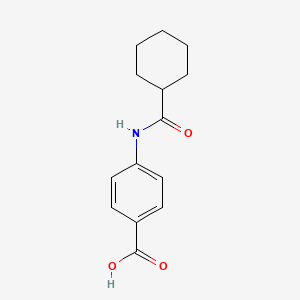

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexanecarbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h6-10H,1-5H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBMMAOTJBWMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272956 | |

| Record name | 4-[(Cyclohexylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180991-56-4 | |

| Record name | 4-[(Cyclohexylcarbonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180991-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Cyclohexylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclohexanecarboxamido Benzoic Acid and Its Structural Analogs

Classical and Conventional Synthesis Routes to the 4-(Cyclohexanecarboxamido)benzoic Acid Scaffold

The traditional synthesis of this compound primarily relies on the formation of an amide bond between 4-aminobenzoic acid and a cyclohexanecarbonyl moiety. This is typically followed by modifications to the benzoic acid portion of the molecule.

Amidation Reactions for Formation of the Cyclohexanecarboxamido Linkage

The cornerstone of synthesizing this compound is the amidation reaction. This can be achieved through several reliable methods:

Acyl Chloride Method: A common and straightforward approach involves the reaction of 4-aminobenzoic acid with cyclohexanecarbonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Coupling Agent-Mediated Amidation: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the direct coupling of 4-aminobenzoic acid with cyclohexanecarboxylic acid. chemistrysteps.compeptide.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com The reaction proceeds at room temperature and generally provides good yields (70-90%). chemistrysteps.com The use of EDC is often preferred in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification. peptide.com Additives like 1-hydroxybenzotriazole (HOBt) can be included to minimize side reactions and racemization, particularly in the synthesis of chiral analogs. peptide.com

| Coupling Agent | Typical Conditions | Advantages | Disadvantages |

| DCC | Room temperature, organic solvent | High yields | Byproduct (dicyclohexylurea) is poorly soluble, complicating purification. peptide.com |

| EDC | Room temperature, aqueous or organic solvent | Water-soluble byproduct allows for easy removal by aqueous extraction. peptide.com | Can be more expensive than DCC. |

| CDI | Room temperature, THF | Good for routine couplings | May be less effective for challenging substrates. |

Derivatization and Functionalization of the Benzoic Acid Moiety

Once the this compound scaffold is assembled, the benzoic acid moiety can be further modified to generate a library of derivatives.

Esterification: The carboxylic acid group can be converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com For instance, reaction with ethanol and sulfuric acid would yield ethyl 4-(cyclohexanecarboxamido)benzoate. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Halogenation: The benzene (B151609) ring can be halogenated to introduce substituents that can modulate the electronic properties of the molecule or serve as handles for further functionalization. Standard electrophilic aromatic substitution conditions can be employed, though the amide group's directing effects must be considered.

Nitration: The introduction of a nitro group onto the benzoic acid ring can be achieved through treatment with a mixture of concentrated nitric and sulfuric acids. truman.edu The carboxylic acid group is a meta-director in electrophilic aromatic substitution, meaning the nitro group will primarily be installed at the 3-position relative to the carboxyl group. truman.edu Careful temperature control is crucial to minimize the formation of ortho and para isomers. truman.edu

Modern and Advanced Synthetic Approaches to this compound

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign methods for the synthesis of amides, including this compound.

Catalytic Strategies in Amide Bond Formation and C-H Functionalization

Catalytic methods offer significant advantages over classical stoichiometric approaches by reducing waste and improving atom economy.

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. rsc.org This method avoids the need for stoichiometric activating agents and often proceeds under mild conditions. rsc.org The catalytic cycle is believed to involve the formation of a reactive acylboronate intermediate. This approach represents a greener alternative to traditional coupling reagents. orgsyn.org

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to amide bond formation. Lipases, for example, can catalyze the amidation of carboxylic acids and amines under mild conditions, often in non-conventional media. This approach is particularly valuable for the synthesis of chiral analogs, where high enantioselectivity is required.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including this compound.

Atom Economy: Catalytic methods, such as those employing boronic acids, significantly improve the atom economy of the synthesis by minimizing the formation of stoichiometric byproducts.

Use of Safer Solvents: Efforts are being made to replace hazardous solvents with more environmentally benign alternatives. Water, ethanol, and supercritical carbon dioxide are being explored as reaction media for amidation and hydrogenation reactions. nih.gov

Solvent-Free Synthesis: In some cases, it is possible to carry out the synthesis in the absence of a solvent, which further reduces the environmental impact of the process. researchgate.net Microwave-assisted solvent-free synthesis can often accelerate reaction times and improve yields.

Preparation of Diverse Structural Analogs of this compound for Research Purposes

The this compound scaffold is a versatile platform for the development of new molecules with a wide range of applications.

Analogs of Tranexamic Acid: Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an important antifibrinolytic drug. nih.govchemicalbook.com The synthesis of analogs of tranexamic acid often involves the modification of the this compound structure. For example, the carboxylic acid group can be reduced to a hydroxymethyl group, or the amino group can be further functionalized. Various synthetic routes to tranexamic acid have been developed, starting from materials like 4-methylbenzonitrile or dimethyl terephthalate. chemicalbook.comresearchgate.net

N-Substituted Analogs: The amide nitrogen can be substituted with various alkyl or aryl groups to explore the structure-activity relationship of the resulting compounds. This can be achieved by starting with an N-substituted 4-aminobenzoic acid derivative in the initial amidation reaction.

Analogs with Modified Cyclohexyl Rings: The cyclohexyl ring can be modified to include various substituents or to alter its stereochemistry. For instance, starting with a substituted cyclohexanecarboxylic acid will lead to the corresponding substituted analog of this compound. The synthesis of both cis and trans isomers of related cyclohexyl derivatives has been explored, often involving catalytic hydrogenation of the corresponding aromatic precursor. google.comgoogle.com

| Analog Type | Key Starting Material/Modification | Potential Application |

| Tranexamic Acid Analogs | Reduction of the carboxylic acid, functionalization of the amino group | Antifibrinolytic agents |

| N-Substituted Analogs | N-substituted 4-aminobenzoic acid | Modulation of biological activity |

| Modified Cyclohexyl Ring Analogs | Substituted cyclohexanecarboxylic acid | Probing steric and electronic effects |

Modifications to the Cyclohexane (B81311) Ring System and its Stereochemistry

Modifications to the cycloalkane portion of the molecule introduce variations in size, rigidity, and three-dimensional shape. A common alteration involves changing the ring size from cyclohexane to other cycloalkanes, such as cyclopropane, to investigate the impact of ring strain and conformation. For instance, the synthesis of 4-(cyclopropanecarboxamido)benzoic acid has been reported, demonstrating the viability of smaller ring systems. researchgate.netnih.gov

The stereochemistry of the cyclohexane ring, particularly the relative orientation of substituents, is a critical factor. For analogs derived from substituted cyclohexanes, controlling the cis and trans isomerism is essential. Processes for preparing specific stereoisomers, such as trans-4-aminocyclohexanecarboxylic acid, often rely on catalytic hydrogenation of the corresponding aromatic precursor, p-aminobenzoic acid, under controlled conditions to achieve a high trans ratio. google.comgoogle.com The choice of catalyst and reaction conditions, such as using a ruthenium catalyst in a strongly acidic or alkaline solution, can simultaneously achieve reduction of the benzene ring and favor the formation of the thermodynamically more stable trans isomer. google.com The microbial dihydroxylation of benzoic acid represents another advanced method to produce enantiomerically pure and highly functionalized cyclohexanecarboxylic acid derivatives, which can serve as versatile chiral building blocks. nih.gov

| Ring System | Stereochemical Consideration | Synthetic Precursor Example | Reference |

|---|---|---|---|

| Cyclohexane | Trans-isomer favored | trans-4-Aminocyclohexanecarboxylic acid | google.comgoogle.com |

| Cyclohexane | Cis-isomer | cis-4-Aminocyclohexanecarboxylic acid | google.com |

| Cyclopropane | N/A for parent ring | Cyclopropanecarboxylic acid | researchgate.netnih.gov |

| Substituted Cyclohexane | Enantiomerically pure | (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid | nih.gov |

Substituent Effects and Positional Isomerism on the Benzoic Acid Ring

The electronic properties of the benzoic acid ring can be systematically tuned by introducing substituents. The acidity of the carboxylic acid group, a key physicochemical property, is sensitive to the presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). libretexts.org EWGs, such as nitro (-NO2) or halo (-Cl, -F) groups, stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity of the benzoic acid derivative. libretexts.orgpharmaguideline.comlibretexts.org Conversely, EDGs, like methoxy (-OCH3) or methyl (-CH3) groups, destabilize the carboxylate anion by donating electron density, which decreases the acidity compared to unsubstituted benzoic acid. libretexts.orgpharmaguideline.com

Positional isomerism—varying the attachment point of the carboxamido group on the benzoic acid ring to the ortho (2-), meta (3-), or para (4-) positions—significantly influences molecular geometry and properties. youtube.comquora.comnih.gov While the parent compound is the 4-substituted isomer, synthetic strategies can be adapted to use 2-aminobenzoic acid or 3-aminobenzoic acid as starting materials to yield the corresponding positional isomers. A notable phenomenon is the "ortho-effect," where nearly all ortho-substituents, regardless of their electronic nature, increase the acid strength of benzoic acid, a phenomenon attributed to a combination of steric and electronic factors. libretexts.orgquora.com

| Substituent (X) | Position | Effect | Qualitative Acidity vs. Benzoic Acid (pKa ~4.2) | Reference |

|---|---|---|---|---|

| -NO₂ | para | Electron-withdrawing | More acidic | libretexts.orglibretexts.org |

| -Cl | para | Electron-withdrawing | More acidic | ucsb.edu |

| -OH | para | Electron-donating (resonance) | Less acidic | quora.com |

| -CH₃ | para | Electron-donating (inductive) | Less acidic | libretexts.org |

| -CH₃ | ortho | Ortho-effect | More acidic | quora.com |

| -NO₂ | ortho | Ortho-effect / EWG | More acidic | libretexts.org |

Isosteric and Bioisosteric Replacements within the Amide Linkage and Carboxylic Acid Group

Isosteric or bioisosteric replacement is a strategy used to modify a compound by substituting one atom or group for another with similar physicochemical properties to enhance desired attributes while maintaining biological activity. nih.gov

For the amide linkage, bioisosteres are often introduced to increase metabolic stability against proteases. pressbooks.pub Heterocyclic rings are common replacements that can mimic the geometry and hydrogen-bonding capabilities of the amide bond. drughunter.com For example, 1,2,4-oxadiazoles and 1,2,3-triazoles can act as effective surrogates. nih.govresearchgate.net The 1,4-disubstituted 1,2,3-triazole, in particular, is considered an excellent mimic of the trans-amide bond configuration. nih.gov Other non-classical bioisosteres include trifluoroethylamines, which reduce the basicity of the amine while preserving hydrogen bond donor properties. drughunter.comu-tokyo.ac.jp

| Original Group | Bioisostere | Key Features | Reference |

|---|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment; metabolically stable. | nih.govresearchgate.net |

| Amide (-CONH-) | 1,2,3-Triazole | Mimics trans-amide configuration; stable. | nih.govpressbooks.pub |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Maintains H-bonding geometry. | nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CF₃CH₂NH-) | Reduces amine basicity; metabolically stable. | drughunter.comu-tokyo.ac.jp |

| Amide (-CONH-) | Ester (-COO-) | Mimics polarity and geometry. | nih.govpressbooks.pub |

The carboxylic acid group is another frequent target for bioisosteric replacement. nih.govnih.gov This is often done to improve membrane permeability or to avoid metabolic liabilities such as the formation of reactive acyl glucuronides. hyphadiscovery.comcambridgemedchemconsulting.com The most common carboxylic acid bioisostere is the tetrazole ring, which has a similar pKa (~4.5-4.9) and can participate in similar ionic interactions. drughunter.comcambridgemedchemconsulting.com Other acidic replacements include acyl sulfonamides, isoxazolols, and hydroxamic acids. nih.govnih.govhyphadiscovery.com N-acylsulfonamides can establish a hydrogen bond geometry similar to that of carboxylic acids. nih.gov Neutral bioisosteres, which rely on hydrogen bonding or cation-π interactions instead of ionization, are also explored to improve properties like CNS distribution. hyphadiscovery.com

| Original Group | Bioisostere | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Acidic (pKa ~4.5-4.9); avoids acyl glucuronidation. | drughunter.comcambridgemedchemconsulting.com |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Acidic; metabolically stable. | nih.govhyphadiscovery.com |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Acidic; can act as a metal chelator. | nih.gov |

| Carboxylic Acid (-COOH) | Isoxazolol | Acidic heterocycle. | nih.govhyphadiscovery.com |

| Carboxylic Acid (-COOH) | Boronic Acid (-B(OH)₂) | Neutral at physiological pH; forms reversible covalent bonds. | drughunter.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-aminobenzoic acid |

| 3-aminobenzoic acid |

| This compound |

| 4-(Cyclopropanecarboxamido)benzoic acid |

| cis-4-Aminocyclohexanecarboxylic acid |

| Cyclohexanecarbonyl chloride |

| Cyclopropanecarboxylic acid |

| p-aminobenzoic acid |

| trans-4-Aminocyclohexanecarboxylic acid |

Mechanistic Investigations into the Molecular and Cellular Interactions of 4 Cyclohexanecarboxamido Benzoic Acid

Identification and Characterization of Putative Molecular Targets and Binding Partners

While the specific molecular targets of 4-(cyclohexanecarboxamido)benzoic acid have not been definitively identified, research on its analogs suggests several potential binding partners. A closely related compound, 4-(Cyclopropanecarboxamido)benzoic acid , has been investigated as a potential histone deacetylase (HDAC) inhibitor. nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key mechanism for several anti-cancer drugs. nih.gov This suggests that this compound may also interact with HDACs.

Furthermore, 4-(cyclopropanecarboxamido)benzoic acid has been utilized in the synthesis of reversible inhibitors of Cathepsin-S . nih.gov Cathepsin-S is a cysteine protease involved in antigen presentation and has been identified as a therapeutic target for autoimmune diseases and cancer. nih.govpatsnap.com This indicates that Cathepsin-S could be another putative molecular target for this compound.

Another analog, 4-hexylbenzoic acid , has been identified as a substrate for Cytochrome P450 enzymes , specifically CYP102A1. ajchem-b.com Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide variety of compounds, including drugs and environmental toxins. nih.gov The interaction of an analog with this enzyme system suggests that this compound might also be a substrate or inhibitor of certain CYP450 isoforms.

The broader class of benzoic acid derivatives has been shown to interact with various other molecular targets. For instance, some benzoic acid derivatives have demonstrated inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase . nih.govsigmaaldrich.com

Molecular Docking Studies and Predicted Binding Affinities of the Compound

To date, specific molecular docking studies for this compound are not widely available in the published literature. However, computational studies on other benzoic acid derivatives provide a framework for understanding its potential binding modes. For example, molecular docking studies on various benzoic acid derivatives have been conducted to predict their binding affinities against targets such as the SARS-CoV-2 main protease . nih.gov These studies highlight the importance of the benzoic acid scaffold in interacting with the active sites of enzymes.

A computational analysis of 4-(carboxyamino)-3-guanidino-benzoic acid has been performed to investigate its structural and chemical properties, including molecular docking against various protein targets. researchgate.net Similarly, molecular docking and 3D-QSAR studies on 2-(oxalylamino) benzoic acid analogs as protein tyrosine phosphatase 1B (PTP1B) inhibitors have shown a good correlation between predicted binding affinities and experimental values. nih.gov These studies underscore the utility of in silico methods to predict the binding behavior of benzoic acid derivatives and can be applied to this compound in future research.

Modulation of Specific Cellular Pathways and Biochemical Processes by this compound Analogs

The modulation of cellular pathways by analogs of this compound provides clues to its potential biological effects. For instance, the inhibition of HDACs by related compounds can lead to the altered expression of genes involved in cell cycle regulation, apoptosis, and cell differentiation. nih.gov HDAC inhibitor treatment has been shown to downregulate VLA-4 adhesion in hematopoietic stem cells and acute myeloid leukemia blast cells, which can impact cell homing and mobilization. nih.gov

The inhibition of Cathepsin-S by analogs can interfere with the MHC class II antigen presentation pathway, a critical process in the adaptive immune response. nih.gov This can lead to the suppression of T-cell mediated immune responses, a mechanism relevant to the treatment of autoimmune diseases. nih.govpatsnap.com

Studies on benzoic acid itself have shown that it can affect cellular metabolism. In yeast, benzoic acid can inhibit fermentation and deplete ATP levels, suggesting an impact on energy production pathways. nih.gov Furthermore, analogs of 4-hydroxybenzoic acid have been shown to influence coenzyme Q biosynthesis, a vital component of the mitochondrial electron transport chain. frontiersin.org

The interaction of benzoic acid derivatives with the cell membrane has also been investigated. Studies have shown that the structure of the benzoic acid molecule, including its hydrophobic and hydrophilic components, influences its interaction with the red blood cell membrane, affecting its osmotic fragility. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Studies (if applicable)

While specific enzyme inhibition kinetic data for this compound is not available, studies on its analogs provide insights into potential inhibitory mechanisms. For example, some Cathepsin S inhibitors, which are structurally related to analogs of the compound of interest, act as slow, tight-binding reversible inhibitors with K_i values in the picomolar to nanomolar range. apexbt.commedchemexpress.com

The inhibition of carbonic anhydrase by certain benzenecarboxamide derivatives has been characterized, with some compounds showing low nanomolar affinity for specific isoforms. sigmaaldrich.com Studies on benzoic acid as an inhibitor of tyrosinase have revealed different inhibition mechanisms depending on the isozyme, including simple competitive and partial uncompetitive inhibition.

The table below summarizes the inhibitory activities of some analogs of this compound against various enzymes.

| Analog/Related Compound | Target Enzyme | Inhibition Constant (K_i or IC_50) | Type of Inhibition |

| Cathepsin S Inhibitor | Cathepsin S | 185 pM (K_i) | Slow, tight-binding reversible |

| Cathepsin S Inhibitor | Cathepsin B | 76 nM (K_i) | - |

| 4-chloro-3-sulfamoyl benzenecarboxamides | Carbonic Anhydrase II/IV | Low nanomolar range | - |

| Benzoic Acid | Tyrosinase (cresolase reaction) | - | Simple competitive |

| Benzoic Acid | Tyrosinase (catecholase reaction, α and β isozymes) | - | Partial uncompetitive |

Receptor Agonism/Antagonism at the Molecular Level (if applicable)

Currently, there is no direct evidence to suggest that this compound acts as an agonist or antagonist at specific receptors. However, the diverse biological activities of its analogs hint at the possibility of receptor-mediated interactions. Further research, including binding assays and functional studies with a range of receptors, is necessary to explore this aspect of its molecular pharmacology.

Theoretical and Computational Chemistry Studies of 4 Cyclohexanecarboxamido Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 4-(Cyclohexanecarboxamido)benzoic acid. researchgate.netactascientific.com Methodologies such as DFT with the B3LYP functional and a 6-311G basis set are commonly employed to optimize the molecular geometry and compute a range of quantum chemical parameters. researchgate.netactascientific.comresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is crucial for understanding intermolecular interactions, such as how the molecule might interact with a biological target. researchgate.net

Table 1: Calculated Quantum Molecular Descriptors for Benzoic Acid Derivatives Note: This table presents typical quantum chemical descriptors calculated for similar benzoic acid structures using DFT methods as specific experimental data for this compound is not readily available. The values serve as an illustrative example of the parameters obtained from such studies.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.8 eV actascientific.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 eV actascientific.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 5.0 eV actascientific.com |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | 6.82 eV actascientific.com |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | 1.82 eV actascientific.com |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | 4.32 eV actascientific.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.5 eV actascientific.com |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 3.73 eV actascientific.com |

Advanced Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclohexane (B81311) ring and the rotatable amide bond in this compound gives rise to multiple possible three-dimensional arrangements, or conformations. chemistrysteps.commaricopa.edu Conformational analysis is the study of these different arrangements and their relative energies. The cyclohexane ring typically adopts a stable chair conformation to minimize angle and torsional strain. maricopa.edu However, it can undergo a "ring flip" to an alternative chair conformation, which converts axial substituents to equatorial positions and vice versa. maricopa.edu

Molecular Dynamics Simulations for Understanding Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. najah.edunih.gov In the context of drug discovery, MD simulations are invaluable for understanding how a ligand, such as this compound, interacts with its biological target, typically a protein. etflin.comjbiochemtech.com

An MD simulation begins with a starting structure of the ligand-protein complex, often obtained from molecular docking. jbiochemtech.com This complex is placed in a simulated physiological environment, including water molecules and ions. najah.edu The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent movements over a series of very small time steps. By running the simulation for nanoseconds or even microseconds, it is possible to observe the dynamic behavior of the complex. najah.edu

Key analyses of MD trajectories include the root-mean-square deviation (RMSD) of the protein backbone to assess its stability and the root-mean-square fluctuation (RMSF) of individual amino acid residues to identify flexible regions. etflin.com These simulations reveal the stability of the ligand in the binding pocket, the specific hydrogen bonds and hydrophobic interactions that are maintained over time, and any conformational changes that occur upon binding. najah.eduetflin.com

Ligand-Based and Structure-Based Computational Design Methodologies

The molecular structure of this compound can serve as a scaffold in both ligand-based and structure-based drug design approaches. mdpi.comnih.gov These methodologies are used to design new molecules with improved potency and selectivity.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting from the this compound scaffold, a pharmacophore model can be developed. This model identifies the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. New compounds can then be designed to fit this pharmacophore model.

Structure-based design is utilized when the 3D structure of the target protein is available. nih.gov In this approach, this compound can be computationally "docked" into the active site of the target. nih.gov Molecular docking programs predict the preferred orientation and conformation of the ligand when bound to the protein and estimate the binding affinity. nih.gov The results of the docking study can then be used to guide modifications to the scaffold to enhance its interactions with key amino acid residues in the active site, thereby improving its inhibitory activity. nih.gov

Prediction of Molecular Descriptors Relevant to ADMET Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.org Computational tools play a vital role in predicting these properties from the molecular structure, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail later in development. nih.govresearchgate.netphcogj.comphcogj.com

Key molecular descriptors that influence ADMET properties include:

Topological Polar Surface Area (TPSA): This is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). TPSA is a good predictor of a drug's ability to permeate cell membranes, with lower values generally indicating better permeability.

LogP (Octanol-Water Partition Coefficient): This value represents the lipophilicity (fat-solubility) of a molecule. It influences absorption, distribution, and metabolism. An optimal LogP value is typically sought, as very high or very low values can be detrimental to a drug's pharmacokinetic profile.

Various in silico models and software platforms are available to predict a wide range of ADMET properties, including intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. frontiersin.orgjonuns.comresearchgate.netbiointerfaceresearch.com

Table 2: Predicted ADMET-Relevant Properties for this compound Note: These values are computationally predicted using established algorithms and serve as an estimation of the compound's pharmacokinetic profile.

| Property | Descriptor | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 247.29 g/mol | Within the typical range for small molecule drugs. |

| TPSA | 75.6 Ų | Suggests good potential for oral bioavailability. | |

| Lipophilicity | LogP | ~2.5-3.0 | Indicates a balance between solubility and membrane permeability. |

| Water Solubility | LogS | Moderate | The compound is likely to have sufficient solubility for absorption. |

| Pharmacokinetics | Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is not expected to readily cross into the central nervous system. | |

| Druglikeness | Lipinski's Rule of Five | Compliant | Meets the criteria for a drug-like molecule. |

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Cyclohexanecarboxamido Benzoic Acid in Research Contexts

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-(Cyclohexanecarboxamido)benzoic acid, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct signals corresponding to the different proton environments in the molecule: the cyclohexyl ring, the aromatic ring, the amide N-H, and the carboxylic acid O-H.

Aromatic Protons: The para-substituted benzene (B151609) ring would exhibit a characteristic AA'BB' system, appearing as two distinct doublets. Based on data for 4-aminobenzoic acid and its derivatives, the protons on the aromatic ring are expected in the range of δ 7.5-8.0 ppm. chemicalbook.comchemicalbook.comrsc.org

Cyclohexyl Protons: The protons of the cyclohexyl ring would produce a series of complex multiplets in the upfield region, typically between δ 1.2-2.5 ppm.

Amide Proton: The amide (N-H) proton would appear as a singlet, with its chemical shift being concentration and solvent-dependent, generally in the range of δ 8-10 ppm. chemicalbook.com

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically a broad singlet at a downfield chemical shift, often exceeding δ 12 ppm, and is readily exchangeable with deuterium (B1214612) oxide (D₂O). chemicalbook.comrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Carbonyl Carbons: Two distinct carbonyl signals would be present at the downfield end of the spectrum. The carboxylic acid carbonyl is expected around δ 167-172 ppm, while the amide carbonyl would appear slightly more upfield, around δ 170-175 ppm. rsc.orgrsc.org

Aromatic Carbons: The substituted aromatic carbons would appear in the δ 120-150 ppm region. The carbon bearing the carboxylic acid group (C1) and the carbon bearing the amide group (C4) would be distinct from the protonated aromatic carbons.

Cyclohexyl Carbons: The aliphatic carbons of the cyclohexyl ring would be found in the upfield region of the spectrum, typically between δ 25-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 (broad s) | ~167-172 |

| Amide (-NHCO-) | ~8.0-10.0 (s) | ~170-175 |

| Aromatic C-H (ortho to COOH) | ~7.9-8.1 (d) | ~130-132 |

| Aromatic C-H (ortho to NHCO) | ~7.6-7.8 (d) | ~118-120 |

| Aromatic C (ipso to COOH) | - | ~125-128 |

| Aromatic C (ipso to NHCO) | - | ~140-145 |

| Cyclohexyl C-H (methine) | ~2.2-2.5 (m) | ~40-45 |

| Cyclohexyl C-H (methylene) | ~1.2-2.0 (m) | ~25-30 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₇NO₃), HRMS would provide a high-resolution mass measurement that corresponds to its calculated exact mass. This technique is crucial for confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both IR and Raman spectroscopy are vibrational techniques that are highly effective for identifying the functional groups present in a molecule. researchgate.net

O-H Stretch: A very broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amide. researchgate.net

C=O Stretches: Two distinct carbonyl stretching bands would be visible. The carboxylic acid C=O stretch typically appears around 1680-1710 cm⁻¹, often broadened by hydrogen bonding. The amide I band (primarily C=O stretch) is expected around 1640-1680 cm⁻¹.

C-N Stretch and N-H Bend: The amide II band, a combination of N-H bending and C-N stretching, would be observed around 1520-1550 cm⁻¹.

Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Raman spectroscopy would provide complementary information, with the aromatic ring vibrations and the C=O stretches often giving strong signals. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | IR |

| Amide | N-H stretch | 3300-3400 | IR |

| Carboxylic Acid | C=O stretch | 1680-1710 | IR, Raman |

| Amide | C=O stretch (Amide I) | 1640-1680 | IR, Raman |

| Amide | N-H bend (Amide II) | 1520-1550 | IR |

| Aromatic Ring | C=C stretch | 1450-1600 | IR, Raman |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π → π* transitions of the substituted benzene ring. Based on data for p-aminobenzoic acid and other benzoic acid derivatives, absorption maxima (λmax) are anticipated in the UV region. researchgate.netresearchgate.netlibretexts.org The presence of the amide substituent will influence the exact position of these maxima. Typically, benzoic acid itself shows a primary absorption band around 230 nm and a secondary, weaker band around 270-280 nm. libretexts.org The N-acyl group is expected to cause a bathochromic (red) shift in these absorptions. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration (Beer-Lambert Law).

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most common chromatographic technique for the analysis and purification of non-volatile compounds like this compound. Developing a robust HPLC method is critical for quality control.

Stationary Phase: A reversed-phase (RP) column, such as a C18 or C8, is the standard choice for separating moderately polar organic compounds. nih.govsielc.com These columns separate analytes based on their hydrophobicity.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com Given the acidic nature of the carboxyl group, buffering the mobile phase at an acidic pH (e.g., using formic acid or phosphoric acid) would ensure the compound is in its neutral, protonated form, leading to better retention and peak shape on a reversed-phase column. sielc.com

Detection: UV detection is the most common method for this type of compound, leveraging the strong UV absorbance of the aromatic ring. nih.gov A detection wavelength corresponding to one of the absorption maxima, for instance around 254 nm or 280 nm, would provide good sensitivity. nih.gov

Method Validation: A developed HPLC method would be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the quantitative determination of this compound and its potential impurities. nih.gov

Table 3: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm or 280 nm |

| Column Temperature | 25-40 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of "this compound" by GC is challenging due to its low volatility and the polar nature of its carboxylic acid group. This polarity can lead to poor peak shape and strong interactions with the stationary phases of GC columns. nih.gov To overcome these limitations, derivatization is a crucial prerequisite to convert the non-volatile "this compound" into a more volatile and thermally stable derivative suitable for GC analysis.

Derivatization Strategies:

The primary target for derivatization in "this compound" is the carboxylic acid functional group. Common strategies, widely applied to benzoic acid and other carboxylic acids, include:

Silylation: This is a common and effective method where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) are frequently used. nih.gov The resulting TMS ester is significantly more volatile and less polar, making it amenable to GC analysis.

Methylation: Conversion of the carboxylic acid to its methyl ester is another effective approach. This can be achieved using reagents like diazomethane (B1218177) (though its use is limited by safety concerns), or by in-situ methylation in the GC injector using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.gov

Hypothetical GC Method Parameters:

While specific GC methods for "this compound" are not extensively documented in publicly available literature, a hypothetical method for its TMS derivative can be proposed based on established protocols for similar compounds. nih.gov

| Parameter | Condition |

| GC System | Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 300 °C at 10-20 °C/min |

| Detector Temperature | 300 °C (FID) or MS transfer line at 280 °C |

Data Interpretation:

The resulting chromatogram would ideally show a sharp, well-defined peak for the derivatized "this compound." When coupled with a Mass Spectrometer (GC-MS), the mass spectrum of the derivative would provide crucial structural information, including the molecular ion peak and characteristic fragmentation patterns, confirming the identity of the analyte. tru.ca

X-ray Crystallography and Solid-State Structural Analysis

For instance, the crystal structure of "4-(cyclopropanecarboxamido)benzoic acid" reveals that the molecules are linked through classic cyclic carboxylic acid O-H···O hydrogen-bonding interactions, forming centrosymmetric dimers. nih.govresearchgate.netnih.gov These dimers are further extended into one-dimensional ribbons through amide N-H···O hydrogen bonds. nih.govresearchgate.netnih.gov Similarly, the crystal structure of "4-acetamidobenzoic acid" also shows extensive hydrogen bonding networks involving the carboxylic acid and amide groups, as well as water molecules if present. google.com

Expected Solid-State Features of this compound:

Based on the analysis of analogous compounds, the solid-state structure of "this compound" is expected to exhibit the following characteristics:

Hydrogen-Bonded Dimers: The carboxylic acid moieties are highly likely to form strong, centrosymmetric dimers through pairs of O-H···O hydrogen bonds. This is a very common and stable motif for carboxylic acids in the solid state.

Amide-to-Carboxyl Hydrogen Bonding: The amide N-H group is expected to act as a hydrogen bond donor, likely to the carbonyl oxygen of the carboxylic acid group of an adjacent molecule, leading to the formation of extended chains or sheets.

Molecular Conformation: The dihedral angle between the plane of the benzene ring and the plane of the cyclohexanecarboxamide (B73365) group will be a key conformational feature. The cyclohexane (B81311) ring itself will likely adopt a stable chair conformation.

The table below summarizes the crystallographic data for a related compound, "4-(cyclopropanecarboxamido)benzoic acid," which serves as a useful proxy for understanding the potential solid-state packing of the title compound. nih.govresearchgate.netnih.gov

| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |

| 4-(cyclopropanecarboxamido)benzoic acid | Monoclinic | P2₁/c | O-H···O (carboxylic acid dimer), N-H···O (amide-carboxyl) | nih.govresearchgate.netnih.gov |

A definitive crystal structure of "this compound" would be invaluable for understanding its physical properties, such as solubility and melting point, and for rationalizing its biological activity in structure-activity relationship studies.

Chiral Resolution Techniques for Enantiomeric Purity Assessment (if applicable for chiral derivatives)

"this compound" itself is an achiral molecule. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a chiral center (a carbon atom bonded to four different groups). tru.ca In "this compound," neither the benzene ring nor the cyclohexane ring, in its typical chair conformation, contains a chiral center. The molecule possesses a plane of symmetry that bisects the cyclohexane and benzene rings, rendering it achiral.

Therefore, chiral resolution techniques, which are designed to separate enantiomers, are not applicable to "this compound" in its underivatized form.

Applicability to Chiral Derivatives:

The situation would change if a chiral center were introduced into the molecule through chemical modification. For example, if a substituent were introduced onto the cyclohexane ring at a position other than 1 or 4, or if a chiral substituent were used to derivatize the carboxylic acid, the resulting derivative could be chiral.

In such cases, the assessment of enantiomeric purity would become critical, especially in pharmaceutical research where the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Techniques for chiral resolution that could be employed for such hypothetical chiral derivatives include:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (Chiral GC): For volatile chiral derivatives, a GC equipped with a chiral capillary column can be used for enantiomeric separation.

Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the buffer in CE to achieve the separation of enantiomers. google.com

While not directly relevant to "this compound," the principles of chiral separation are a vital consideration in the broader context of drug discovery and development where the synthesis and analysis of chiral molecules are commonplace.

Chemical Biology Applications and Probe Development Based on the 4 Cyclohexanecarboxamido Benzoic Acid Scaffold

Design and Synthesis of Fluorescent Probes for Biological Visualization

The design of fluorescent probes based on the 4-(cyclohexanecarboxamido)benzoic acid scaffold is centered on covalently attaching a fluorophore to the core molecule while preserving its essential binding characteristics. The primary point of attachment is the carboxylic acid group, which can be readily activated to form a stable amide or ester bond with a modified fluorophore.

Design Principles:

Fluorophore Selection: The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores include coumarins, fluoresceins, rhodamines, and cyanine (B1664457) dyes. nih.govnih.gov

Linker Chemistry: A linker or spacer arm is often introduced between the scaffold and the fluorophore. This linker can prevent steric hindrance that might interfere with either the scaffold's binding to its target or the fluorophore's optical properties. Polyethylene (B3416737) glycol (PEG) or simple alkyl chains are common linkers. wiley-vch.de

Synthetic Strategy: The most common synthetic route involves the activation of the benzoic acid moiety using standard peptide coupling reagents, followed by reaction with an amine-functionalized fluorophore. rsc.orgnih.gov This creates a stable amide linkage.

Synthesis Example: A typical synthesis would start with this compound. The carboxylic acid is activated with a coupling agent like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) or by converting it to an N-hydroxysuccinimide (NHS) ester. nih.govmdpi.com This activated intermediate is then reacted with an amine-containing fluorescent dye, such as 6-(fluorescein-5-carboxamido)hexanoic acid, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to yield the final fluorescent probe. rsc.org

Table 1: Common Fluorophores and Coupling Reagents for Probe Synthesis

| Fluorophore Class | Example | Coupling Reagent | Activating Agent |

|---|---|---|---|

| Fluorescein | Fluorescein isothiocyanate (FITC) | N/A (Reacts with amines) | N/A |

| Fluorescein | 6-Aminofluorescein | HATU | DIPEA |

| Cyanine | Cy5-amine | EDC/NHS | N-Hydroxysuccinimide |

| Coumarin | 7-Amino-4-methylcoumarin | TBTU | DIPEA |

The resulting probes can be used for biological visualization, enabling researchers to observe the localization and dynamics of the molecule's interaction with cellular components via fluorescence microscopy. nih.gov

Development of Affinity Labels for Target Identification and Validation

Affinity labels are powerful tools for identifying the specific protein targets of a small molecule. nih.gov They are designed to bind to a target protein and then form a permanent, covalent bond with a nearby amino acid residue. This allows for the isolation and subsequent identification of the target protein.

Design Principles: The this compound scaffold can be converted into an affinity label by incorporating a latent reactive group, often called a "warhead."

Warhead Selection: The choice of the reactive group is critical and is determined by the types of amino acid residues (e.g., cysteine, lysine (B10760008), serine) suspected to be in or near the binding site. Common warheads include acrylamides (for cysteines), fluorophosphonates (for serines), and photo-reactive groups like diazirines or benzophenones. nih.govnih.gov

Placement of the Warhead: The reactive group must be positioned on the scaffold such that after initial non-covalent binding, it is oriented correctly to react with a nucleophilic residue in the binding pocket. This often requires structure-activity relationship (SAR) studies to find the optimal attachment point. For the this compound scaffold, modifications could be made to either the cyclohexyl ring or the benzoic acid ring.

Reporter Tag: Often, a reporter tag like biotin (B1667282) or an alkyne/azide (B81097) group (for click chemistry) is also included in the probe's structure to facilitate the detection and enrichment of the covalently labeled protein. beilstein-journals.org

Example Modification: To create an affinity label, the parent compound could be modified to include an acrylamide (B121943) group, a well-known warhead for targeting cysteine residues. nih.gov For instance, an amino group could be introduced onto the cyclohexyl ring, which is then acylated with acryloyl chloride. The resulting molecule would retain the core benzoic acid structure for target recognition while possessing a reactive Michael acceptor to covalently trap its protein target.

Table 2: Reactive Groups for Affinity Labeling and Their Target Residues

| Reactive Group (Warhead) | Target Amino Acid(s) | Resulting Bond |

|---|---|---|

| Acrylamide | Cysteine | Thioether |

| Iodoacetamide | Cysteine | Thioether |

| Diazirine (photo-activated) | Any C-H bond | C-C bond |

| Benzophenone (photo-activated) | Any C-H bond | C-C bond |

| N-hydroxysuccinimide ester | Lysine | Amide |

The development of such affinity probes is a crucial step in validating a molecule's mechanism of action by unambiguously identifying its direct binding partners within the complex cellular environment. nih.gov

Integration of the Compound into Chemo-proteomic Strategies

Chemo-proteomics utilizes chemical probes to investigate protein function on a proteome-wide scale. nih.gov An affinity probe based on the this compound scaffold, as described above, is ideally suited for this approach, particularly for Activity-Based Protein Profiling (ABPP) or target deconvolution studies. beilstein-journals.orgnih.gov

Workflow for Target Identification: A typical chemo-proteomic experiment involves several key steps:

Probe Design: An affinity probe is synthesized, usually incorporating both a reactive warhead and a reporter handle (e.g., an alkyne). nih.gov

Cellular/Lysate Labeling: The probe is incubated with live cells or a cell lysate. The probe will non-covalently bind to its protein targets, and the reactive warhead will form a covalent bond, permanently tagging the protein.

Click Chemistry: After labeling, the proteome is subjected to a click reaction. For an alkyne-containing probe, an azide-functionalized reporter tag (like biotin-azide) is added. The copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction selectively attaches the biotin tag to the probe-labeled proteins. nih.gov

Enrichment: The biotinylated proteins are then captured and enriched from the complex mixture using streptavidin-coated beads.

Proteomic Analysis: Unbound proteins are washed away, and the enriched proteins are digested (typically with trypsin) into smaller peptides. These peptides are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

By comparing the proteins identified in the probe-treated sample to a control sample, the specific targets of the this compound scaffold can be determined with high confidence.

Table 3: A Standard Chemo-proteomic Workflow

| Step | Purpose | Key Reagents/Techniques |

|---|---|---|

| 1. Labeling | Covalently tag target proteins in a complex sample. | Affinity probe (with alkyne handle), cell lysate. |

| 2. Conjugation | Attach a purification tag to the labeled proteins. | Biotin-azide, Copper(I) catalyst (for CuAAC). |

| 3. Enrichment | Isolate the tagged proteins from the proteome. | Streptavidin affinity chromatography. |

| 4. Digestion | Prepare proteins for mass spectrometry analysis. | Trypsin. |

| 5. Identification | Identify the enriched proteins. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). |

This strategy provides a powerful, unbiased method for discovering novel targets and understanding the polypharmacology of compounds based on this scaffold. nih.gov

Prodrug Design Principles and Chemical Modulations for Controlled Release

Prodrug design is a strategy used to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility or rapid metabolism. nih.gov The this compound scaffold is an excellent candidate for this approach, as its carboxylic acid group can be temporarily masked with a promoiety.

Chemical Design Principles: The core principle is to convert the carboxylic acid into a derivative, most commonly an ester or a specialized amide, that is chemically stable but can be cleaved enzymatically in the body to release the active parent drug. doi.org

Ester Prodrugs: The benzoic acid can be esterified with various alcohols. The structure of the alcohol moiety dictates the rate of hydrolysis by plasma esterases. doi.org For example, creating an ester with a hydrophilic alcohol (like one containing a polyethylene glycol chain) can significantly increase aqueous solubility. nih.gov

Amide Prodrugs: Linking an amino acid to the benzoic acid via an amide bond can create a prodrug that is a substrate for specific peptidases. For instance, a glutamic acid conjugate can be designed to be cleaved by tumor-associated enzymes like carboxypeptidase G2 (CPG2) in an antibody-directed enzyme prodrug therapy (ADEPT) approach. creative-biolabs.com

Enzyme-Specific Cleavage: The design of the promoiety can be tailored for cleavage by specific enzymes that are overexpressed at the desired site of action (e.g., in tumor tissue), leading to targeted drug release. nih.govcreative-biolabs.com

Chemical Modulation for Controlled Release: By systematically varying the promoiety, the rate of drug release can be finely tuned. For example, sterically hindered esters are hydrolyzed more slowly than unhindered ones. Electron-withdrawing groups near the ester linkage can increase susceptibility to chemical hydrolysis but may affect enzymatic recognition differently. doi.org Studies on various benzoic acid esters have shown that their susceptibility to plasma-catalyzed hydrolysis is highly dependent on the structure of the alcohol moiety and is not always related to simple chemical reactivity. doi.org

Table 4: Examples of Prodrug Moieties for Carboxylic Acids

| Promoiety Class | Example Structure | Potential Cleaving Enzyme(s) |

|---|---|---|

| Alkyl Ester | -COOCH₂CH₃ (Ethyl ester) | Carboxylesterases |

| Amino Acid Conjugate | -CO-Gly-OH (Glycine conjugate) | Peptidases, Amidases |

| Phosphate Ester | -COOCH₂OPO₃²⁻ | Alkaline Phosphatases |

| Glucuronide | Linkage via spacer to glucuronic acid | β-glucuronidase |

This approach allows for the chemical modulation of the scaffold to create a deliverable form of the drug that releases the active compound in a controlled manner. mdpi.com

Bioconjugation Techniques for Attaching the Compound to Biomolecules

Bioconjugation is the covalent linking of a small molecule, such as one based on the this compound scaffold, to a larger biomolecule like a protein, antibody, or nucleic acid. nih.gov This creates a hybrid molecule with combined functionalities, useful for applications like targeted drug delivery or diagnostic imaging.

Primary Conjugation Chemistry: The carboxylic acid of the this compound is the most convenient handle for bioconjugation. The most widely used method targets primary amines, such as the ε-amino group of lysine residues on the surface of proteins. wiley-vch.de

Carbodiimide (B86325) Activation: The carboxylic acid is first activated using a carbodiimide reagent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This forms a highly reactive O-acylisourea intermediate.

NHS Ester Formation: The O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions. To improve efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) is added to the reaction. The EDC facilitates the reaction between the carboxylic acid and NHS, forming a semi-stable NHS ester. nih.gov

Amine Reaction: This activated NHS ester is then reacted with the biomolecule. The primary amine groups on the biomolecule nucleophilically attack the NHS ester, displacing the NHS group and forming a stable amide bond. nih.gov

Other Techniques: While amine coupling is the most direct method for this scaffold, other bioconjugation strategies could be employed by first modifying the scaffold itself:

Thiol-Maleimide Chemistry: If the scaffold is modified to contain a thiol group, it can be conjugated to proteins or other molecules bearing a maleimide (B117702) functional group. This reaction is highly specific and proceeds rapidly at neutral pH to form a stable thioether linkage. nih.gov

Click Chemistry: Introducing an azide or alkyne group onto the scaffold allows for highly efficient and bioorthogonal conjugation to biomolecules functionalized with the corresponding reactive partner via click chemistry. nih.gov

Table 5: Common Bioconjugation Reactions

| Reactive Group on Scaffold | Reactive Group on Biomolecule | Reagents | Resulting Linkage |

|---|---|---|---|

| Carboxylic Acid | Amine (e.g., Lysine) | EDC, NHS | Amide |

| Maleimide | Thiol (e.g., Cysteine) | N/A (pH ~7) | Thioether |

| Alkyne | Azide | Copper(I) sulfate, Ascorbate | Triazole |

| NHS Ester | Amine (e.g., Lysine) | N/A (pH 7-9) | Amide |

These techniques enable the stable attachment of the this compound moiety to a wide range of biological macromolecules, facilitating the development of targeted therapeutics and advanced diagnostic agents. nih.gov

Future Directions and Emerging Research Avenues for 4 Cyclohexanecarboxamido Benzoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of medicinal chemistry and materials science. nih.gov For 4-(Cyclohexanecarboxamido)benzoic acid, these computational tools offer a powerful approach to accelerate the discovery and optimization of new derivatives with enhanced properties.

Recent studies have demonstrated the power of ML in predicting the conversion rates of amide bond synthesis using small experimental datasets, achieving high accuracy (R2 > 0.95) with algorithms like random forest. nih.gov Such models, which can use molecular descriptors derived from quantum chemical calculations, could be adapted to optimize the synthesis of this compound derivatives. nih.gov

Table 1: Potential AI/ML Applications for this compound

| AI/ML Application | Potential Impact on Research | Relevant Findings for Analogous Compounds |

|---|---|---|

| Generative Molecular Design | Creation of novel derivatives with optimized properties (e.g., enhanced bioactivity, reduced toxicity). | AI has been used to generate new bioactive chemical structures based on known compounds. mdpi.com |

| Predictive Modeling (QSPR/QSAR) | Forecasting of physicochemical properties and biological activity to prioritize synthesis candidates. | ML models have successfully predicted anticancer activity for new colchicine-based structures. mdpi.com |

| Reaction Outcome Prediction | Reliable prediction of conversion rates for amide bond synthesis, even with limited data. nih.gov | Random forest algorithms have shown high predictive performance (R2 > 0.95) for amide synthesis. nih.gov |

| AI-Assisted Retrosynthesis | Design of efficient and novel synthetic routes to complex analogs. nih.govsigmaaldrich.com | AI tools can propose synthetic pathways by analyzing molecular structures. nih.gov |

| Process Optimization | Optimization of reaction conditions (e.g., solvent, temperature) in continuous flow synthesis. wjpmr.comguidechem.com | Bayesian optimization algorithms have been used to optimize photoredox amine synthesis. wjpmr.comguidechem.com |

Exploration of Novel Synthetic Pathways for Green and Scalable Production

The principles of green chemistry are increasingly critical for the sustainable production of chemical compounds. Future research on this compound should focus on developing synthetic methods that are environmentally benign, atom-efficient, and scalable.

Current synthetic methods for similar compounds often rely on traditional approaches that may use hazardous reagents or solvents. mdpi.com Green chemistry seeks to minimize waste, use renewable feedstocks, and improve energy efficiency. mdpi.com For the synthesis of this compound, which involves the formation of an amide bond, research could explore biocatalytic methods using enzymes, which operate under mild conditions and offer high selectivity.

Furthermore, biosynthesis pathways for precursors like aminobenzoic acid are being explored in microorganisms such as E. coli and Saccharomyces cerevisiae. researchgate.netiomcworld.com These methods start from simple carbon sources like glucose, offering a renewable and sustainable alternative to petroleum-based synthesis. researchgate.netiomcworld.com Research could investigate the feasibility of integrating this compound production into such bio-based systems. Solvent-free or aqueous reaction conditions, as well as the use of recyclable catalysts, are other promising avenues for greener synthesis. mdpi.com

Expansion of the Compound's Structure-Activity Landscape for Undiscovered Molecular Interactions

A thorough investigation of the structure-activity relationship (SAR) is fundamental to understanding how modifications to the this compound scaffold affect its biological activity. While SAR studies on this specific molecule are not extensively documented, research on related benzoic acid and benzamide (B126) derivatives provides a roadmap for future exploration. nih.govnih.govwikipedia.org

Systematic modifications of the three key components of the molecule—the cyclohexyl ring, the amide linker, and the benzoic acid moiety—could reveal crucial insights. For example, studies on other benzimidazole (B57391) derivatives have shown that substitutions on the benzene (B151609) ring significantly influence anti-inflammatory activity. nih.govwikipedia.org Similarly, research on diphenylamine-based retinoids demonstrated that altering the flexibility of the carboxylic acid-containing substituent could switch a compound from an agonist to an antagonist. mdpi.com

The exploration of N-cyclohexylbenzamide's crystal structure reveals a twisted conformation of the amide group relative to the benzene ring. scbt.com Investigating how substitutions on either ring affect this dihedral angle and subsequent intermolecular interactions, such as hydrogen bonding, could be key to designing molecules with specific binding properties. scbt.com The anti-inflammatory and anti-sickling properties observed in some benzoic acid derivatives suggest potential therapeutic areas to explore for this compound analogs. nih.govnih.gov

Table 2: SAR Exploration Strategies for this compound

| Molecular Component | Modification Strategy | Potential Outcome | Example from Related Compounds |

|---|---|---|---|

| Cyclohexyl Ring | Introduction of substituents (e.g., hydroxyl, alkyl groups); altering stereochemistry (cis/trans). | Enhanced binding affinity, altered pharmacokinetic properties. | trans-4-substituted cyclohexanecarboxylic acid derivatives have shown potent VLA-4 antagonist activity. nih.gov |

| Amide Linker | Replacement with bioisosteres (e.g., reverse amide, sulfonamide); constraining conformation. | Improved metabolic stability and cell permeability. | Amide linkages are crucial for the cooperative supramolecular polymerization of some complexes. mdpi.com |

| Benzoic Acid Ring | Addition of electron-donating or -withdrawing groups; altering substitution pattern (ortho, meta, para). | Modulation of electronic properties, pKa, and target interactions. | Strong electron-donating groups on the benzene ring are important for the anti-sickling activity of some benzoic acid derivatives. nih.gov |

Development of Advanced in vitro Systems for Deeper Mechanistic Understanding

To bridge the gap between preclinical studies and clinical outcomes, there is a growing need for more physiologically relevant in vitro models. iomcworld.com Future research on this compound and its derivatives would greatly benefit from the use of advanced systems like 3D cell cultures and organoids. nih.govresearchgate.netsigmaaldrich.com

Unlike traditional 2D cell cultures, 3D models such as spheroids and organoids more closely mimic the complex architecture, cell-cell interactions, and microenvironment of human tissues. researchgate.net These models have been shown to provide more accurate predictions of drug efficacy and toxicity. iomcworld.comresearchgate.net For example, liver and intestinal organoids have been developed that express functional drug-metabolizing enzymes, like cytochrome P450s, making them valuable tools for studying the metabolism of new compounds.

The use of patient-derived tumoroids in cancer research allows for the screening of compounds on models that reflect the genetic heterogeneity of patient tumors. sigmaaldrich.com Such systems could be employed to investigate the potential anticancer effects of novel this compound derivatives in a more personalized manner. Furthermore, organoid-on-a-chip platforms combine organoid culture with microfluidics, enabling the study of organ interactions and providing real-time data on drug responses. researchgate.net

Potential for Material Science Applications (e.g., supramolecular assemblies, polymer incorporation)

The structural features of this compound, particularly the presence of both hydrogen bond donor (amide N-H) and acceptor (carbonyl and carboxylic acid oxygens) groups, make it an intriguing candidate for applications in material science. These functionalities can drive the self-assembly of molecules into well-ordered, higher-order structures known as supramolecular assemblies.

Research on a related compound, 4-(Cyclopropanecarboxamido)benzoic acid, has shown that its molecules form one-dimensional ribbon structures in the crystalline state through a combination of hydrogen bonds. nih.govnih.gov Specifically, the carboxylic acid groups form cyclic dimers, and these dimers are then linked by hydrogen bonds between the amide groups. nih.govnih.gov It is highly probable that this compound would exhibit similar self-assembly behavior.

This capacity for forming extended hydrogen-bonded networks opens up possibilities for creating novel materials. For instance, such compounds could be used as building blocks for supramolecular polymers or liquid crystals. Studies have shown that polymeric complexes with liquid-crystalline properties can be formed through hydrogen bonding between benzoic acid derivatives and polymers containing complementary binding sites. The incorporation of this compound into polymer chains could lead to materials with unique thermal or mechanical properties. researchgate.net The cyclohexanecarboxamide (B73365) moiety itself may also find use in modifying polymer properties. researchgate.net

Opportunities for Interdisciplinary Research and Collaborative Studies

The multifaceted potential of this compound necessitates a research approach that transcends traditional disciplinary silos. Realizing the full scope of its applications will require synergistic collaborations between experts in various fields.

Medicinal chemists can design and synthesize novel derivatives, while computational chemists can use AI and molecular modeling to predict their properties and guide synthetic efforts. Biologists and pharmacologists are essential for evaluating the biological activity of these new compounds in advanced in vitro systems and in vivo models. nih.govmdpi.com The expertise of material scientists will be crucial for exploring the compound's potential in creating supramolecular assemblies and functional polymers.

Such interdisciplinary projects, which bring together organic chemistry, computational science, biology, and materials science, are at the heart of modern drug discovery and materials development. nih.govmdpi.com Collaborative research efforts can foster innovation, leading to the discovery of bioactive small molecules with novel therapeutic applications or advanced materials with unique properties. nih.gov

Q & A

Basic: What experimental methods are recommended for determining the molecular structure of 4-(Cyclohexanecarboxamido)benzoic acid?

Answer:

The molecular structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

- Crystallization : Grow high-quality single crystals via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO).

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : Employ the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) to refine atomic coordinates and thermal parameters .

- Validation : Generate ORTEP diagrams (e.g., ORTEP-3) to visualize thermal ellipsoids and confirm bond geometries .

Advanced: How can crystallization conditions be optimized to resolve structural ambiguities in derivatives of this compound?

Answer:

Optimization involves systematic screening of:

- Solvent Systems : Test binary/ternary mixtures (e.g., methanol/water, acetone/ethyl acetate) to balance solubility and nucleation rates.

- Temperature Gradients : Use gradient cooling (e.g., 5°C/day) to minimize defects.

- Additives : Introduce trace ionic additives (e.g., NH₄PF₆) to stabilize crystal packing.

- Software Tools : Apply WinGX for data integration and SIR97 for phase refinement in cases of weak diffraction .

Basic: Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify cyclohexyl protons (δ ~1.2–2.1 ppm) and aromatic protons (δ ~7.3–8.1 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups.

- 2D NMR (COSY, HSQC) : Map coupling between amide protons and adjacent carbons .

- Mass Spectrometry (LC-MS) : Confirm molecular weight ([M+H]⁺) with high-resolution LC-MS (e.g., Q-TOF). Use fragmentation patterns to validate the benzoic acid backbone .

Advanced: How can researchers resolve synthetic by-products during the preparation of this compound?

Answer:

- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate by-products.

- Mechanistic Analysis : Monitor reaction intermediates via in situ FTIR to detect undesired side reactions (e.g., over-acylation).

- Computational Validation : Compare experimental LC-MS data with in silico fragmentation predictions (e.g., using PubChem’s structure-data tools) .

Basic: How should discrepancies between predicted and experimental physicochemical properties (e.g., pKa) be addressed?

Answer:

| Property | Predicted ( ) | Experimental Method |

|---|---|---|

| pKa | 15.51 ± 0.40 | Potentiometric titration in 0.1 M KCl |

| Density (g/cm³) | 1.31 ± 0.1 | Gas pycnometry at 25°C |

- Validation : Replicate measurements across multiple solvent systems. Use COMSO-RS simulations to refine computational models .

Advanced: What strategies are effective for studying substitution reactions at the benzoic acid moiety?

Answer:

- Kinetic Profiling : Perform time-resolved ¹H NMR to track substituent incorporation (e.g., methoxy → nitro group).

- Catalytic Screening : Test Pd/C or Cu(I) catalysts for Ullmann-type coupling reactions.

- Isotopic Labeling : Use ¹³C-labeled benzoic acid to trace reaction pathways via LC-MS .